1-(tert-Butoxy)-4-ethylbenzene
Overview
Description
1-(tert-Butoxy)-4-ethylbenzene is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactions : A study by Zhao et al. (2011) demonstrated the effective oxidation of unreactive alkyl esters and amides to keto compounds using bis(tert-butylperoxy)iodobenzene, a related compound, under mild conditions (Zhao, Y., Yim, W., Tan, C., & Yeung, Y., 2011).
Difunctionalization of Styrenes : Shi et al. (2016) developed a novel strategy for the difunctionalization of styrenes, producing compounds like (1-(tert-Butylperoxy)-2-perfluoroalkyl)ethylbenzene at room temperature, which has potential applications in various fields (Shi, E., Liu, J., Liu, C., Shao, Y., Wang, H., Lv, Y., Ji, M., Bao, X., & Wan, X., 2016).
Polymer Applications : Chern and Tsai (2008) synthesized novel polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene, which exhibit low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperature. This makes them suitable for specific polymer applications (Chern, Y., & Tsai, J., 2008).
Toxicological Studies : Shormanov et al. (2017) developed a method for determining minimal quantities of 2,4-di-tert-butyl hydroxybenzene in biological materials, enabling toxicological studies of organs and blood (Shormanov, V. K., Tsatsua, E. P., & Astashkina, A., 2017).
Battery Technology : Chen and Amine (2007) linked the irreversible degradation of 2,5-di-tert-butyl-1,4-dimethoxybenzene in LiFePO4-based lithium-ion batteries to the decomposition of O C bonds in alkoxy substitution groups, providing insights into battery degradation mechanisms (Chen, Z., & Amine, K., 2007).
Phase-Transfer Catalysis : Harikumar and Rajendran (2014) enhanced the preparation of 1-butoxy-4-nitrobenzene using ultrasound-assisted liquid-liquid multi-site phase-transfer catalysis, providing a method for synthesizing nitro aromatic ethers (Harikumar, K., & Rajendran, V., 2014).
Properties
IUPAC Name |
1-ethyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHXKGCLAHIIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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